Phenol, 4,4'-sulfonylbis-, disodium salt

Polymer chemistry Nucleophilic polycondensation Bisphenol reactivity

Phenol, 4,4'-sulfonylbis-, disodium salt (CAS 3594-55-6), systematically named disodium 4-(4-oxidophenyl)sulfonylphenolate, is the fully deprotonated disodium salt of bisphenol S (BPS, CAS 80-09-1). With molecular formula C₁₂H₈Na₂O₄S and molecular weight 294.23 g·mol⁻¹ , it belongs to the bisphenol family and features a central sulfonyl (–SO₂–) bridge connecting two phenolate rings, each bearing a sodium counterion.

Molecular Formula C12H8Na2O4S
Molecular Weight 294.24 g/mol
CAS No. 3594-55-6
Cat. No. B1655412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 4,4'-sulfonylbis-, disodium salt
CAS3594-55-6
Molecular FormulaC12H8Na2O4S
Molecular Weight294.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[O-])S(=O)(=O)C2=CC=C(C=C2)[O-].[Na+].[Na+]
InChIInChI=1S/C12H10O4S.2Na/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12;;/h1-8,13-14H;;/q;2*+1/p-2
InChIKeyJGONSKFXXDANLR-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenol, 4,4'-Sulfonylbis-, Disodium Salt (CAS 3594-55-6): Procurement-Relevant Identity and Structural Context


Phenol, 4,4'-sulfonylbis-, disodium salt (CAS 3594-55-6), systematically named disodium 4-(4-oxidophenyl)sulfonylphenolate, is the fully deprotonated disodium salt of bisphenol S (BPS, CAS 80-09-1). With molecular formula C₁₂H₈Na₂O₄S and molecular weight 294.23 g·mol⁻¹ [1], it belongs to the bisphenol family and features a central sulfonyl (–SO₂–) bridge connecting two phenolate rings, each bearing a sodium counterion. This sulfone bridge imparts distinct electronic and thermal properties compared to the dimethylmethylene linker found in bisphenol A (BPA) derivatives [2]. The compound is registered under EC Number 222-738-4 in the ECHA C&L Inventory [3] and serves as a reactive intermediate in interfacial polycondensation, epoxy resin curing, and high-performance polymer synthesis.

Why Phenol, 4,4'-Sulfonylbis-, Disodium Salt Cannot Be Replaced by Generic Bisphenol Salts in Critical Polymer Syntheses


The disodium salt of 4,4'-sulfonylbisphenol occupies a unique position among bisphenol-derived monomers. Unlike bisphenol A disodium salt (CAS 2444-90-8), which possesses an electron-donating isopropylidene linker, the electron-withdrawing sulfonyl group in this compound lowers the pKa of the parent phenol by over two orders of magnitude (pKa₁ 7.42 vs. 9.78 for BPA) [1], profoundly altering nucleophilicity in polycondensation reactions. Polymers derived from the sulfonylbisphenol sodium salt exhibit fundamentally different thermal decomposition profiles—higher char residues but lower initial decomposition temperatures—compared to BPA-based analogs [2]. Furthermore, the sulfone moiety acts as an intrinsic flame-retardant element, evolving SO₂ during thermal degradation, a property entirely absent in BPA-derived systems [3]. These differences are not incremental; they represent qualitatively distinct material performance characteristics that make interchange with other bisphenol salts technically unsound.

Quantitative Differentiation Evidence for Phenol, 4,4'-Sulfonylbis-, Disodium Salt vs. Closest Analogs


Enhanced Acidity of the Parent Phenol: pKa Comparison of Bisphenol S vs. Bisphenol A as Predictor of Disodium Salt Reactivity

The nucleophilic reactivity of the disodium salt is governed by the acidity of its parent bisphenol. Bisphenol S (the conjugate acid of the target compound) exhibits pKa₁ of 7.42 and pKa₂ of 8.03, compared to bisphenol A (the conjugate acid of bisphenol A disodium salt) with pKa₁ of 9.78 and pKa₂ of 10.39 [1]. The ~2.4-unit lower first pKa—corresponding to approximately 250-fold greater acid strength—is attributable to the electron-withdrawing sulfonyl (–SO₂–) group. The resulting phenoxide ion in the disodium salt is a weaker base and less nucleophilic than its BPA counterpart, directly influencing polycondensation kinetics and achievable molecular weight in interfacial polymerizations [2].

Polymer chemistry Nucleophilic polycondensation Bisphenol reactivity

Thermal Stability of Derived Cyclotriphosphazene Polymers: TGA Evidence for >400°C Stability Using the Disodium Salt Route

Polymers synthesized via polycondensation of (phenoxy)chlorocyclotriphosphazene with the sodium salt of 4,4'-sulfonylbisphenol were characterized by thermogravimetric analysis (TGA). The polymers demonstrated stability above 400°C in nitrogen atmosphere and exhibited high char contents at elevated temperature [1]. The study explicitly compared two synthetic routes—polycondensation using the sodium salt of 4,4'-sulfonylbisphenol versus interfacial polycondensation—and established that the sulfonyl group contributed to enhanced thermal stability, while the phosphazene ring was responsible for the high char residue [1]. Although no direct quantitative char yield comparison to BPA-disodium-salt-derived cyclotriphosphazene polymers was available in the same study, the thermal stability exceeding 400°C represents a benchmark for sulfonylbisphenoxy-containing phosphazene systems.

Thermogravimetric analysis High-temperature polymers Char yield

Higher Char Residue and Flame Retardancy of BPS-Based vs. BPA-Based Polyesters

In a direct comparative study of polyesters prepared by interfacial polycondensation of various bisphenols with terephthalic acid and adipic acid diacid chlorides, polyesters derived from bisphenol-S (the parent phenol of the target disodium salt) showed thermal decomposition temperature lower but residue higher than those of polyesters from bisphenol-A [1]. Furthermore, polyesters from bisphenol-S were explicitly reported to be more flame-retardant than those from bisphenol-A [1]. The same study quantified that weight loss at the low-temperature region and residue at the high-temperature region both increased upon halogen substitution of the bisphenol-S framework, indicating an additive flame-retardant effect between the sulfone group and halogen substituents [1].

Flame retardancy Polyester thermal degradation Char residue comparison

Flame-Retardant SO₂ Evolution from BPS-Based Polyols at ~600°C vs. BPA-Based Analogs

Polyether polyols based on bisphenol-S were prepared by alkoxylation and directly compared with analogs based on bisphenol-A, standard aromatic polyester polyols, and conventional polyether polyols for viscosity and temperature stability [1]. Thermo-oxidative stability was evaluated by thermogravimetric analysis (TGA), pyrolysis gas chromatography/mass spectroscopy (Py-GC/MS), and evolved gas analysis mass spectroscopy. Incorporation of the sulfone moiety was found to dramatically improve the thermo-oxidative stability of the neat polyol. Significant char formation was observed with gas-phase evolution of flame-retardant SO₂ and aromatic sulfone only apparent at about 600°C [1]. This SO₂ release mechanism—which acts as a gas-phase flame retardant by scavenging free radicals—is structurally unique to the sulfonylbisphenol scaffold and is entirely absent in BPA-based polyols.

Polyether polyols Thermo-oxidative stability Evolved gas analysis

Glass Transition Temperature Elevation: Bisphenol S Units Increase PET Copolyester Tg by up to 40°C

Novel copolyesters prepared by melt mixing poly(ethylene terephthalate) (PET) with an ethoxylated bisphenol S demonstrated that the glass transition temperature (Tg) of the copolyesters could be increased by up to 40°C relative to neat PET through incorporation of the sulfonyldiphenol (bisphenol S) units [1]. Thermal analysis showed that the melting temperature (Tm) and crystallization rate of the copolymers decreased with increasing co-unit content, while Tg increased monotonically. NMR analysis confirmed that no side reactions occurred during synthesis [1]. This Tg elevation is attributed to the rigid, polar sulfonyl bridge restricting segmental chain mobility—a stiffening effect documented also in poly(propylene terephthalate)/bisphenol S copolymers where Tg increased as bisphenol S content increased [2].

Copolyester modification Glass transition temperature PET engineering

Aqueous Solubility Advantage of the Disodium Salt Form vs. Parent Bisphenol S for Interfacial Polycondensation

The parent compound bisphenol S (CAS 80-09-1) has limited water solubility of approximately 1.1 g/L at 20°C and is insoluble in water according to multiple authoritative sources . In contrast, the disodium salt (CAS 3594-55-6) exists as an ionic species that readily dissolves in the aqueous phase, enabling its use as the water-soluble component in interfacial polycondensation reactions where it reacts with diacid chlorides dissolved in an immiscible organic solvent [1]. This solubility transformation—from sparingly soluble neutral bisphenol to fully water-soluble disodium phenolate—is a prerequisite for the interfacial polycondensation technique that produces high-molecular-weight polyesters and polycarbonates at room temperature within minutes [1]. While no mg/mL solubility value for the disodium salt itself was located in primary literature, the qualitative solubility difference is mechanistically rooted in the complete ionization of both phenolate groups.

Interfacial polymerization Aqueous-phase monomer Process chemistry

High-Value Application Scenarios for Phenol, 4,4'-Sulfonylbis-, Disodium Salt Based on Differentiated Evidence


Interfacial Polycondensation Synthesis of Flame-Retardant Polyesters and Polycarbonates

The disodium salt is the monomer form of choice for interfacial polycondensation with aromatic diacid chlorides (e.g., terephthaloyl chloride, adipoyl chloride) to produce BPS-based polyesters that exhibit both higher char residue and superior flame retardancy compared to BPA-based polyester analogs [1]. The fully water-soluble disodium salt dissolves in the aqueous phase and reacts at the liquid-liquid interface with the acid chloride dissolved in an immiscible organic solvent, enabling rapid, room-temperature polymerization to high molecular weight [2]. The resulting polyesters are more flame-retardant than those from bisphenol-A [1], making this monomer strategically valuable for fire-safe engineering thermoplastics.

Bisphenol-S-Based Polyether Polyol Production for Intrinsically Flame-Retardant Polyurethanes

When alkoxylated to form polyether polyols, the bisphenol S scaffold (derivable from the disodium salt) imparts dramatically improved thermo-oxidative stability and a unique flame-retardant mechanism: gas-phase evolution of SO₂ at approximately 600°C during thermal degradation [1]. This intrinsic flame retardancy—verified by TGA, Py-GC/MS, and evolved gas analysis—eliminates the need for additive halogenated flame retardants in rigid polyurethane foam formulations for construction insulation and transportation seating, where BPA-based polyols lack this fire-safety feature [1].

High-Tg Copolyester Engineering via Bisphenol S Incorporation into PET and PBT Backbones

Incorporation of ethoxylated bisphenol S (accessible via the disodium salt precursor) into poly(ethylene terephthalate) (PET) by melt mixing increases the glass transition temperature by up to 40°C relative to neat PET [1]. This Tg elevation—attributed to the rigid sulfonyldiphenol unit restricting chain mobility—enables amorphous PET to serve in higher-temperature applications (e.g., hot-fill packaging, automotive under-hood components) without sacrificing the processing advantages of PET. Similar Tg enhancement has been demonstrated in poly(butylene terephthalate) (PBT) and poly(propylene terephthalate) (PPT) copolyester systems [2], confirming the general stiffening effect of the bisphenol S moiety across polyester platforms.

High-Temperature Cyclophosphazene Polymer Synthesis for Aerospace and Fire-Resistant Materials

The sodium salt of 4,4'-sulfonylbisphenol serves as the monomer for polycondensation with (phenoxy)chlorocyclotriphosphazenes to yield polymers that are thermally stable above 400°C in nitrogen and exhibit high char yields at elevated temperatures [1]. The sulfonyl group enhances thermal stability while the phosphazene ring contributes to char formation—a synergistic combination documented by TGA analysis [1]. These polymers are candidate materials for aerospace interior panels, fire barriers, and electrical insulation where both extreme thermal stability and intrinsic flame resistance are mandatory.

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